

In Vitro Pharmacological Profile of Desmethyleneparoxetine: A Technical Guide

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Compound of Interest

Compound Name: *Desmethyleneparoxetine hydrochloride*

Cat. No.: *B593074*

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Introduction

Desmethyleneparoxetine, also known as the catechol metabolite of paroxetine, is the primary product of the phase I metabolism of the widely prescribed selective serotonin reuptake inhibitor (SSRI), paroxetine. This transformation is principally mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.^{[1][2][3]} While paroxetine itself is a potent inhibitor of the serotonin transporter (SERT), its major metabolites are generally considered to be pharmacologically inactive.^{[1][4]} This guide provides a comprehensive overview of the available in vitro pharmacological data for Desmethyleneparoxetine, details the experimental protocols for key assays, and illustrates relevant biological and experimental pathways.

Core Pharmacological Profile

The in vitro pharmacological activity of Desmethyleneparoxetine has not been extensively reported in publicly available literature. The prevailing consensus, supported by regulatory documents, is that the metabolites of paroxetine, including the initial catechol intermediate, possess significantly diminished pharmacological activity compared to the parent compound. Data indicates that the metabolites have at most 1/50th the potency of paroxetine at inhibiting serotonin uptake.^[1]

Monoamine Transporter Binding Affinities

Quantitative binding affinities (K_i) of Desmethyleneparoxetine for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are not readily available in the scientific literature. Based on the reported reduction in potency, it is inferred that the affinity for SERT is substantially lower than that of paroxetine.

Compound	SERT K_i (nM)	NET K_i (nM)	DAT K_i (nM)
Paroxetine	~0.05 - 1.1[5]	~350[5]	~1100[5]
Desmethyleneparoxetine	Not Available	Not Available	Not Available

Monoamine Transporter Functional Activity

Similarly, specific IC_{50} values for the inhibition of neurotransmitter uptake by Desmethyleneparoxetine are not extensively documented. The functional potency is reported to be at most 1/50th that of paroxetine for serotonin reuptake inhibition.[1]

Compound	SERT IC_{50} (nM)	NET IC_{50} (nM)	DAT IC_{50} (nM)
Paroxetine	~1.1[5]	Not Available	Not Available
Desmethyleneparoxetine	Not Available	Not Available	Not Available

Off-Target Receptor Binding Profile

A comprehensive off-target receptor binding profile for Desmethyleneparoxetine is not available. Paroxetine itself displays weak affinity for muscarinic acetylcholine receptors (K_i = 42 nM) and minimal affinity for α_1 -, α_2 -, β -adrenoceptors, 5-HT_{1A}, 5-HT_{2A}, D₂, or H₁ receptors at concentrations below 1000 nM.[5] Given the generally low pharmacological activity of its metabolites, it is anticipated that Desmethyleneparoxetine would exhibit an even weaker or negligible affinity for these off-target receptors.

Receptor	Desmethyleneparoxetine Ki (nM)
Muscarinic ACh	Not Available
α 1-adrenergic	Not Available
α 2-adrenergic	Not Available
β -adrenergic	Not Available
5-HT1A	Not Available
5-HT2A	Not Available
Dopamine D2	Not Available
Histamine H1	Not Available

Cytochrome P450 Inhibition

Paroxetine is a potent mechanism-based inhibitor of CYP2D6.^{[6][7]} The formation of the Desmethyleneparoxetine (catechol) intermediate from the methylenedioxy moiety of paroxetine is implicated in this inhibition.^[6] However, specific Ki or IC50 values for the direct inhibition of CYP2D6 or other CYP isozymes by isolated Desmethyleneparoxetine are not reported.

CYP Isozyme	Desmethyleneparoxetine Inhibition (Ki/IC50)
CYP2D6	Not Available
CYP1A2	Not Available
CYP2C9	Not Available
CYP2C19	Not Available
CYP3A4	Not Available

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of Desmethyleneparoxetine are not explicitly published. However, standard methodologies for radioligand binding and neurotransmitter uptake assays would be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (K_i) of a compound for a specific receptor or transporter.

General Protocol:

- **Membrane Preparation:** Membranes from cells expressing the target transporter (e.g., SERT, NET, DAT) or from specific brain regions are prepared by homogenization and centrifugation.
- **Assay Incubation:** Membranes are incubated with a specific radioligand (e.g., [^3H]-citalopram for SERT) and varying concentrations of the test compound (Desmethyleneparoxetine).
- **Separation of Bound and Free Ligand:** The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.

General Protocol:

- **Cell/Synaptosome Preparation:** Cultured cells expressing the transporter of interest or synaptosomes isolated from brain tissue are prepared.

- Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Desmethyleneparoxetine).
- Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake process.
- Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
- Quantification: The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is quantified by scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

Visualizations

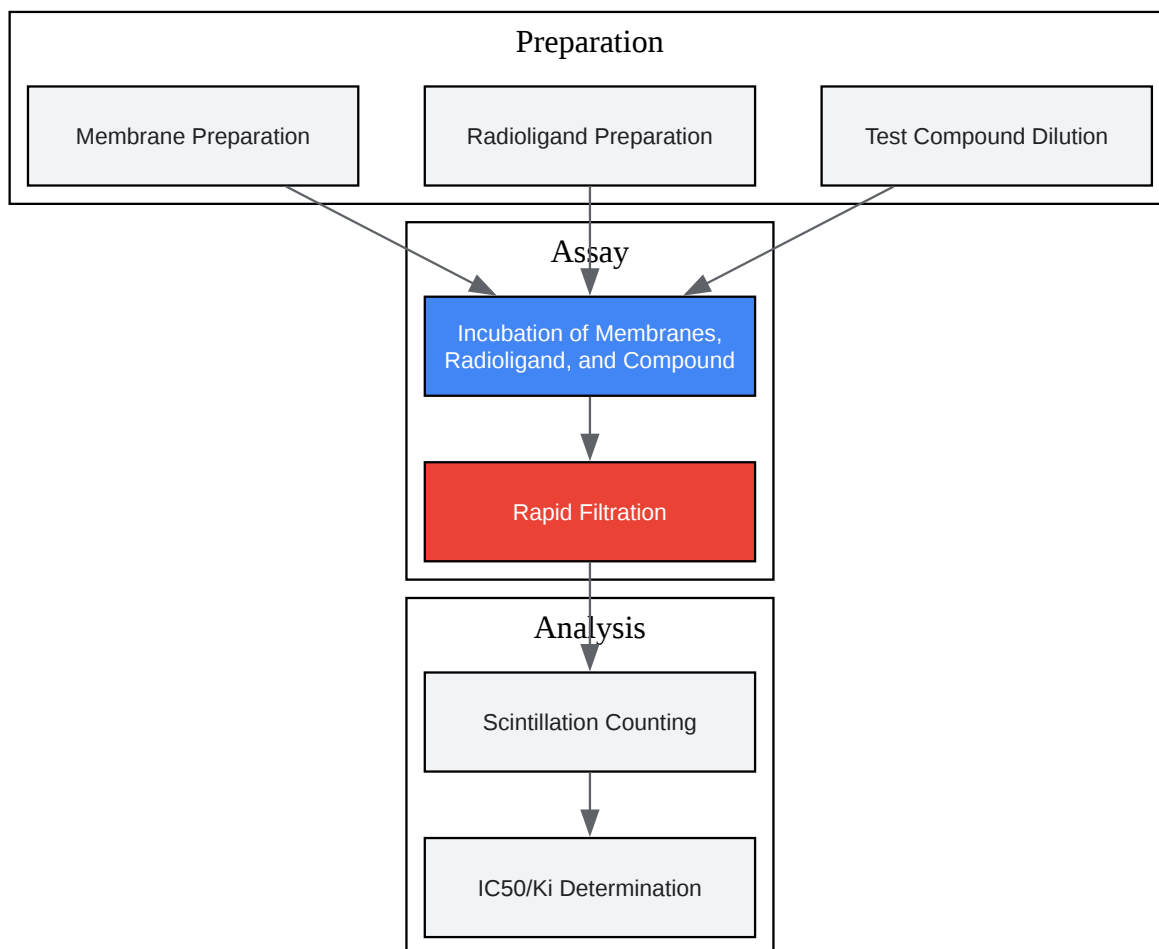
Metabolic Pathway of Paroxetine to Desmethyleneparoxetine



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Caption: Metabolic conversion of paroxetine to its primary metabolites.

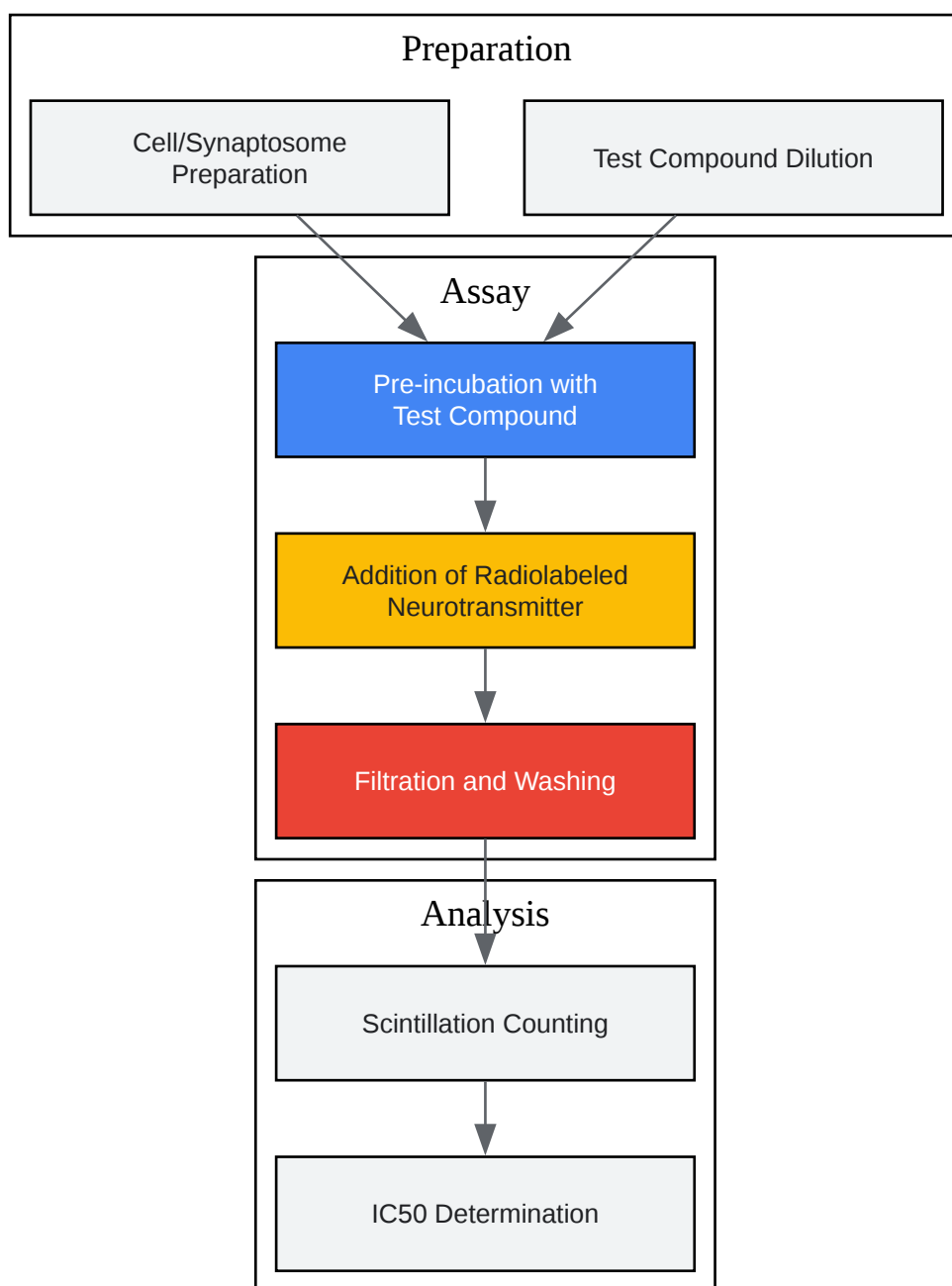
General Workflow for Radioligand Binding Assay



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Caption: Workflow for determining binding affinity (K_i).

General Workflow for Neurotransmitter Uptake Assay



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